molecular formula C19H23NO2 B1392043 2-(4-Hexyloxybenzoyl)-4-methylpyridine CAS No. 1187170-41-7

2-(4-Hexyloxybenzoyl)-4-methylpyridine

Cat. No.: B1392043
CAS No.: 1187170-41-7
M. Wt: 297.4 g/mol
InChI Key: YIKGXCVQYFCZNO-UHFFFAOYSA-N
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Description

2-(4-Hexyloxybenzoyl)-4-methylpyridine (C₁₉H₂₃NO₂; molecular weight: 297.40 g/mol) is a pyridine derivative featuring a 4-methylpyridine core substituted with a 4-hexyloxybenzoyl group at the 2-position . The hexyloxy chain introduces significant lipophilicity, while the methyl group at the 4-position of the pyridine ring enhances electron density, influencing both chemical reactivity and physical properties. This compound is of interest in coordination chemistry, material science, and pharmaceutical research due to its structural versatility .

Properties

IUPAC Name

(4-hexoxyphenyl)-(4-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-3-4-5-6-13-22-17-9-7-16(8-10-17)19(21)18-14-15(2)11-12-20-18/h7-12,14H,3-6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKGXCVQYFCZNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)C2=NC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901225616
Record name [4-(Hexyloxy)phenyl](4-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901225616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187170-41-7
Record name [4-(Hexyloxy)phenyl](4-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187170-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Hexyloxy)phenyl](4-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901225616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hexyloxybenzoyl)-4-methylpyridine typically involves the following steps:

    Formation of 4-Hexyloxybenzoyl Chloride: This intermediate is prepared by reacting 4-hexyloxybenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Acylation Reaction: The 4-hexyloxybenzoyl chloride is then reacted with 4-methylpyridine in the presence of a base such as triethylamine (TEA) to form the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hexyloxybenzoyl)-4-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Bromine (Br₂) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-(4-Hexyloxybenzoyl)-4-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry. 2

Biological Activity

2-(4-Hexyloxybenzoyl)-4-methylpyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound's structure, which includes a hexyloxybenzoyl group attached to a methylpyridine core, suggests various mechanisms of action that could be beneficial in medicinal chemistry, particularly in antimicrobial and anticancer research.

  • Molecular Formula : C₁₉H₂₃NO₃
  • Molecular Weight : 325.42 g/mol
  • CAS Number : 1187170-41-7

The biological activity of this compound is hypothesized to stem from its ability to interact with specific cellular targets. For example, it may disrupt bacterial cell membranes or inhibit critical enzymes involved in cellular metabolism. Additionally, its anticancer properties might be linked to the induction of apoptosis in malignant cells through the activation of specific signaling pathways.

Antimicrobial Activity

Research indicates that pyridine derivatives exhibit significant antimicrobial properties. The mechanism often involves the disruption of cell membrane integrity or interference with metabolic pathways necessary for bacterial survival.

  • Case Study : A study demonstrated that similar pyridine derivatives could inhibit the growth of various bacterial strains, suggesting a potential application for this compound in treating bacterial infections .

Anticancer Activity

Preliminary investigations into the anticancer effects of pyridine derivatives have shown promise. Compounds like this compound may induce apoptosis in cancer cells, making them candidates for further development as anticancer agents.

  • Research Findings : In vitro studies have reported that certain pyridine derivatives can activate apoptotic pathways in cancer cell lines, leading to decreased cell viability and increased cell death rates.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsNotable Biological Activity
2-(4-Hexyloxybenzoyl)-5-methylpyridineMethyl group instead of hexyloxy groupModerate antibacterial properties
2-(4-Hexyloxybenzoyl)oxazoleContains an oxazole ring instead of a pyridine ringAntifungal activity reported

Synthesis Methods

The synthesis of this compound typically involves the reaction between 4-hexyloxybenzoyl chloride and 4-methylpyridine under basic conditions. The reaction is conducted at room temperature and monitored for complete conversion to the desired product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The substituents on the pyridine ring and benzoyl group critically affect melting points, solubility, and molecular weight. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-(4-Hexyloxybenzoyl)-4-methylpyridine C₁₉H₂₃NO₂ 297.40 4-methylpyridine, hexyloxy High lipophilicity; potential for liquid crystal applications
2-(3,4-Dimethylbenzoyl)-4-methylpyridine C₁₅H₁₅NO 225.29 3,4-dimethylbenzoyl Lower molecular weight; reduced solubility in nonpolar solvents
3-Methyl-2-(3-nitrobenzoyl)pyridine C₁₃H₁₀N₂O₃ 242.24 3-nitrobenzoyl, 3-methyl Higher polarity due to nitro group; elevated melting point (~280°C)
2-(2-Methylbenzoyl)-3-methylpyridine C₁₄H₁₃NO 211.27 2-methylbenzoyl, 3-methyl Steric hindrance at 2-position; lower thermal stability

Key Observations :

  • The hexyloxy group in this compound enhances solubility in organic solvents compared to nitro- or methyl-substituted analogs .
  • Nitro-substituted derivatives exhibit higher melting points (e.g., 287°C) due to stronger intermolecular dipole interactions, whereas alkyl chains reduce crystallinity .
Basicity and Reactivity

The 4-methyl group on the pyridine ring increases electron density, raising the pKa of its conjugate acid (4-methylpyridinium ion: pKa = 5.98) compared to unsubstituted pyridine (pKa = 5.23) . This basicity difference influences reactivity in acid-catalyzed reactions:

  • Coordination Chemistry : In cobaloxime complexes, 4-methylpyridine ligands (e.g., [CoIIICl(dmgH)₂(4-methylpyridine)]) exhibit stronger axial coordination compared to pyridine or 4-methoxypyridine due to electron-donating methyl groups .
  • Cross-Coupling Reactions : The acidity of pyridylmethyl ethers (pKa ~32–34 in THF) is comparable to 4-methylpyridine, enabling their use in palladium-catalyzed coupling reactions .
Structural and Crystallographic Insights
  • Planarity and Conjugation: In pyrimidinone analogs (e.g., 1-amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one), substituents induce non-planar conformations, with dihedral angles between aromatic rings ranging from 34.87° to 69.57° . Similar distortions may occur in this compound, affecting π-π stacking and crystal packing.
  • Hydrogen Bonding : The hexyloxy group’s flexibility may reduce intermolecular hydrogen bonding compared to rigid nitro or carbonyl substituents, as seen in nitrobenzoyl derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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